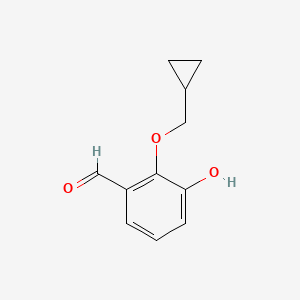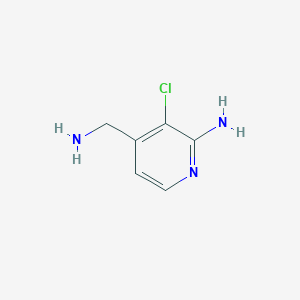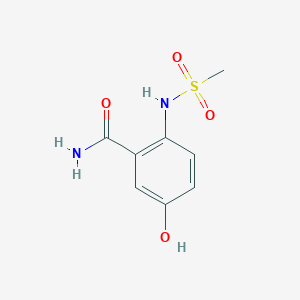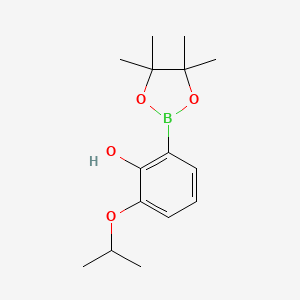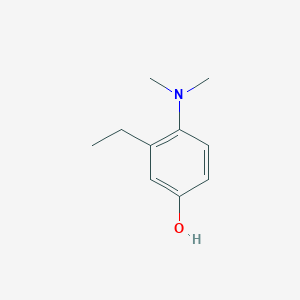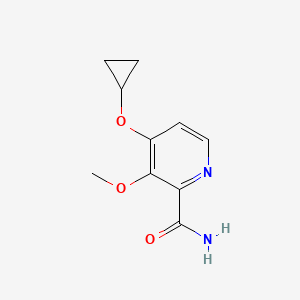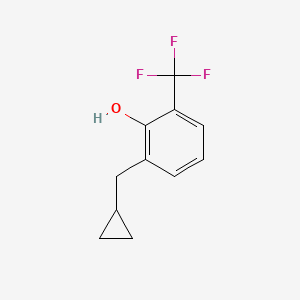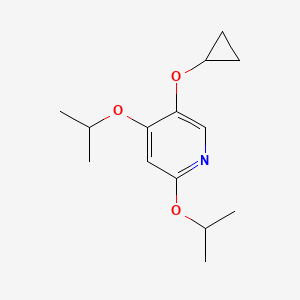
5-Cyclopropoxy-2,4-diisopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2,4-diisopropoxypyridine is an organic compound with the molecular formula C14H21NO3. It features a pyridine ring substituted with cyclopropoxy and diisopropoxy groups.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2,4-diisopropoxypyridine typically involves the reaction of pyridine derivatives with cyclopropyl and isopropyl groups under specific conditions. One common method involves the use of cyclopropyl bromide and isopropyl alcohol in the presence of a base to facilitate the substitution reactions on the pyridine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2,4-diisopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2,4-diisopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2,4-diisopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2,4-diisopropoxypyridine can be compared with other similar compounds, such as:
5-Cyclopropoxy-2,3-diisopropoxypyridine: This compound has a similar structure but differs in the position of the isopropoxy groups on the pyridine ring.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol:
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2,4-di(propan-2-yloxy)pyridine |
InChI |
InChI=1S/C14H21NO3/c1-9(2)16-12-7-14(17-10(3)4)15-8-13(12)18-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
WKBYUJFGGARTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC=C1OC2CC2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



